molecular formula C11H13NO3 B3035044 1-(Cyclopentyloxy)-2-nitrobenzene CAS No. 29026-77-5

1-(Cyclopentyloxy)-2-nitrobenzene

Cat. No.: B3035044
CAS No.: 29026-77-5
M. Wt: 207.23 g/mol
InChI Key: ZFXCQLIFNOHBFI-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-2-nitrobenzene, also known as CPNB, is a synthetic organic compound and a derivative of nitrobenzene. It is a colorless to pale yellow liquid with a characteristic odor. CPNB is used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst or inhibitor for biochemical reactions, and as a fluorescent probe for studying the structure and dynamics of proteins.

Scientific Research Applications

Preparation and Derivative Studies

1-(Cyclopentyloxy)-2-nitrobenzene and its derivatives have been explored in various scientific studies. One notable research is the preparation of 1-alkoxy-2-amino-4-nitrobenzenes, achieved through the reduction of 1-alkoxy-2:4-dinitro-benzenes in aqueous solution. This process demonstrates a more economical approach, avoiding the need for corresponding alcohols (Blanksma, 2010).

Environmental and Waste Treatment

In environmental science, nitrobenzene, a related compound, has been studied for its degradation in synthetic wastewater using a chemical reduction pretreatment. This approach involves zerovalent iron (Fe0) and aims to reduce nitrobenzene to aniline before further treatment via enzyme-mediated oxidative polymerization (Mantha, Taylor, Biswas, & Bewtra, 2001). Another study highlights the electrochemical degradation of nitrobenzene using an oxygen-diffusion cathode in the presence of catalysts like Fe2+ and Cu2+, showcasing a method for pollutant degradation in water systems (Brillas et al., 2004).

Synthesis and Catalysis

The synthesis of complex azacyclic compounds through a redox/cycloaddition cascade using 1-alkynyl-2-nitrobenzenes has been documented. This process, catalyzed by gold, results in stereoselective production of key structures for potential pharmaceutical applications (Jadhav, Bhunia, Liao, & Liu, 2011). Additionally, the voltammetric analysis of nitrobenzene in the presence of various acids, including cysteine, has been explored, providing insights into the biological reactivity of reduced nitroaromatics with thiols (Andres, Eckmann, & Smith, 2013).

Complex Formation and Reactivity

Research on the interaction of β-cyclodextrin with nitrobenzene to form an inclusion complex has been conducted. This study sheds light on the potential applications of such complexes in various fields (Chen, Diao, & Zhang, 2006). The photophysics and photochemistry of nitrobenzene have also been explored using CASPT2//CASSCF computations, revealing the decay paths of the system after UV absorption (Giussani & Worth, 2017).

Other Applications

Several other studies focus on the synthesis of derivatives of nitrobenzene for potential use in medical and industrial applications. For example, the synthesis of 1H-Indazoles from imidates and nitrosobenzenes via synergistic rhodium/copper catalysis is significant for pharmaceutical synthesis (Wang & Li, 2016). Additionally, the use of reduced graphene oxide as a catalyst for the hydrogenation of nitrobenzene at room temperature highlights a novel application in chemical synthesis (Gao, Ma, Wang, Guan, & Bao, 2011).

Properties

IUPAC Name

1-cyclopentyloxy-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXCQLIFNOHBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-(Cyclopentyloxy)-1-nitrobenzene (1.04 g, 80%) was prepared from cyclopentanol (0.46 ml, 5.0 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure G. This was reduced to 2-(cyclopentyloxy)aniline (0.30 g, 68%, 2.5 mmol scale) following general procedure B. N-(2-Cyclopentyloxyphenyl)-N′-(thiazol-2-yl)urea (212 mg, 70%) was prepared from 2-(cyclopentyloxy)aniline (177 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0.46 mL
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reactant
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0.71 g
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reactant
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177 mg
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reactant
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100 mg
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reactant
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0.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a similar manner as in Example 1, bromocyclopentane was reacted with o-nitrophenol to yield 2-cyclopentoxynitrobenzene; which was reduced to the corresponding aniline; then reacted with N-methylol-5-methylpyrrolidone to form the corresponding N-5-methyl-N-methylenepyrrolidonyl derivative; which was acylated with chloroacetyl chloride to form the desired product.
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

2-Nitrophenol (83.5 g, 0.60 mole), cyclopentyl bromide (98.0 g, 0.66 mole), anhydrous potassium carbonate (82.9 g, 0.60 mole) and dry acetone (600 cc) were refluxed for 72 hrs., and filtered to remove the potassium bromide. The residue was washed with acetone and the solvent was removed by rotary evaporation. The residue was partitioned between 200 cc of dichloromethane and water. The dichloromethane layer was washed with 200 cc of 10% potassium hydroxide, separated and the solvent was removed by rotary evaporation. The crude product was fractionally distilled at 144°-146° C. at 1.0 mm. Hg to yield 58.2 g of product (46.8%).
Quantity
83.5 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
82.9 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
46.8%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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